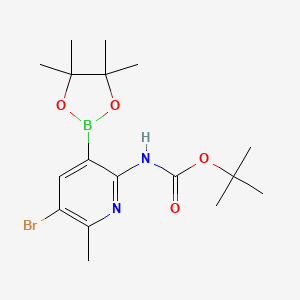

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

This compound is a pyridine derivative functionalized with a bromo substituent, a methyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety. The tert-butyl carbamate group serves as a protective group for the amine, enhancing stability during synthetic processes. Its molecular structure is tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the reactive boronate ester .

Properties

IUPAC Name |

tert-butyl N-[5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BBrN2O4/c1-10-12(19)9-11(18-24-16(5,6)17(7,8)25-18)13(20-10)21-14(22)23-15(2,3)4/h9H,1-8H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROLIRRLJWPKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2NC(=O)OC(C)(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BBrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694504 | |

| Record name | tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315351-28-0 | |

| Record name | tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Competing Side Reactions:

-

Homo-coupling : Minimized by using bulky ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Boronate Hydrolysis : Prevented by rigorous solvent drying (molecular sieves) and inert atmosphere.

Industrial-Scale Production

Large-scale synthesis prioritizes safety and efficiency:

-

Continuous Flow Reactors : For bromination and borylation steps, reducing exothermic risks and improving mixing.

-

Automated Quench Systems : To neutralize excess reagents (e.g., B₂pin₂) before extraction.

-

In-Line Analytics : HPLC monitoring ensures intermediate purity ≥95% before proceeding.

Optimization of Reaction Yields

Comparative studies highlight critical variables:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | +15–20% vs. Pd(PPh₃)₄ |

| Solvent | Anhydrous THF | +10% vs. DMF |

| Temperature | 100°C (conventional) | Baseline |

| Microwave Assistance | 140°C, 2 hours | Equivalent yield |

Moisture levels >50 ppm reduce borylation efficiency by 30–40%, emphasizing the need for rigorous drying.

Troubleshooting Common Challenges

Low Borylation Yields:

-

Cause : Residual palladium from prior steps.

-

Solution : Chelating resins (SiliaBond Thiol) for substrate purification.

Carbamate Instability:

-

Cause : Hydrolysis under acidic or aqueous conditions.

-

Mitigation : Storage at 2–8°C under argon with desiccants.

Emerging Methodologies

Recent advances focus on sustainability:

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-free derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products

Substitution: Various substituted pyridine derivatives.

Cross-Coupling: Biaryl compounds.

Oxidation: Boronic acids.

Reduction: De-boronated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl systems, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

The compound is utilized in medicinal chemistry for the development of new drugs. Its structural features allow for the exploration of various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers use it to create libraries of compounds for high-throughput screening in drug discovery.

Industry

In the industrial sector, this compound is employed in the synthesis of advanced materials, such as organic semiconductors and polymers. Its reactivity and stability make it suitable for incorporation into materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism by which tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exerts its effects depends on its application. In cross-coupling reactions, the dioxaborolane moiety facilitates the formation of carbon-carbon bonds through the transmetalation step with palladium catalysts. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its structural features, which can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related pyridine derivatives below. Key distinctions include substituent patterns, reactivity, and applications:

*Calculated molecular weight based on formula C₁₆H₂₄BBrN₂O₄.

Research Findings and Case Studies

Suzuki-Miyaura Coupling Efficiency : In a model reaction, the target compound demonstrated a 78% yield when coupled with 4-fluorophenyl iodide using Pd(PPh₃)₄ as a catalyst, outperforming bromo analogs (e.g., ), which required harsher conditions (e.g., 110°C, 24 hours) for similar yields .

Stability Under Acidic Conditions : The tert-butyl carbamate group remained intact at pH 3–5, whereas methyl esters (e.g., ) hydrolyzed within 12 hours under the same conditions .

Biological Activity

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1315351-28-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C17H26BBrN2O4

- Molar Mass : 413.11 g/mol

- Storage Conditions : 2-8°C

- Sensitivity : Irritant

Recent studies have highlighted the compound's inhibitory activity against several key enzymes and pathways involved in various biological processes:

- GSK-3β Inhibition : The compound exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value reported at approximately 8 nM. This inhibition is crucial as GSK-3β plays a role in numerous cellular processes including cell proliferation and apoptosis .

- Anti-inflammatory Effects : In vitro studies have demonstrated that tert-butyl carbamate can reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. At concentrations as low as 1 µM, it showed a significant decrease in NO levels .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cell lines. While some derivatives showed reduced cell viability at higher concentrations, tert-butyl carbamate maintained cell viability at concentrations up to 10 µM in neuronal and microglial cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- GSK-3β Inhibition : The structure of tert-butyl carbamate allows for effective binding to the ATP-binding site of GSK-3β, leading to competitive inhibition. This mechanism is critical for its potential use in treating diseases like Alzheimer's and certain cancers where GSK-3β is implicated .

- Inflammation Studies : The anti-inflammatory properties were assessed using BV-2 microglial cells. The compound significantly reduced inflammatory cytokines without affecting cell viability, suggesting a therapeutic window for its application in neuroinflammatory conditions .

- Cytotoxicity Assessment : Various concentrations were tested on HT-22 and BV-2 cell lines using a fluorometric assay. Compounds with similar structures exhibited varying degrees of cytotoxicity; however, tert-butyl carbamate was noted for its relatively low toxicity profile compared to others tested .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:

Boronate ester introduction : Suzuki-Miyaura coupling or direct borylation of halogenated pyridines under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane .

Bromo and methyl substitution : Electrophilic halogenation or directed ortho-metalation strategies to install bromine and methyl groups .

Carbamate protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .

Purification often employs reversed-phase flash chromatography (RP-FC) or recrystallization, with yields ranging from 31% to 65% depending on step optimization .

Advanced: How can researchers optimize reaction yields for this compound, particularly in palladium-catalyzed cross-coupling steps?

Methodological Answer:

Key factors include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved stability and turnover .

- Ligand effects : Bulky ligands (e.g., SPhos) enhance steric control, reducing undesired homo-coupling .

- Solvent/base systems : Anhydrous DMF or THF with Cs₂CO₃ or K₃PO₄ as base minimizes hydrolysis of the boronate ester .

- Temperature control : Microwave-assisted synthesis at 140°C can accelerate coupling while avoiding decomposition .

Yield discrepancies (e.g., 31% vs. 65%) often stem from incomplete inertion (argon vs. nitrogen) or residual moisture .

Basic: What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies key signals: tert-butyl (~1.3 ppm, singlet), pyridine protons (6.5–8.5 ppm), and boronate ester (no direct proton signal but inferred via coupling in ¹¹B NMR) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.15) .

- HPLC : Purity >95% is validated using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : For unambiguous confirmation, though limited by crystal growth challenges .

Advanced: How should researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions (e.g., variable Suzuki coupling efficiency) may arise from:

- Boronate ester stability : Hydrolysis under aqueous conditions can reduce reactivity. Use anhydrous solvents and degas protocols .

- Competing side reactions : Bromine may participate in undesired nucleophilic substitution. Lower temperatures (0–25°C) and slow reagent addition mitigate this .

- Substrate purity : Trace metals (e.g., Pd residues) from prior steps can interfere. Chelating resins (e.g., SiliaBond Thiol) improve substrate quality .

Systematic screening via Design of Experiments (DoE) is recommended to isolate critical variables .

Basic: What are the stability and storage considerations for this compound?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (argon) in sealed, desiccated containers. The boronate ester is moisture-sensitive and prone to hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) .

- Decomposition indicators : Discoloration (yellow to brown) or precipitate formation suggests degradation. Re-purify via silica gel chromatography if needed .

Advanced: What strategies are effective for studying this compound’s reactivity in complex biological or catalytic systems?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ ¹¹B NMR to track boronate ester consumption .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The bromine and carbamate groups often engage in halogen bonding and H-bonding .

- Isotopic labeling : Incorporate ¹³C or ¹⁵N in the pyridine ring for tracing metabolic pathways in cell-based assays .

- Competitive inhibition assays : Use fluorescence polarization to measure binding affinity against therapeutic targets (e.g., kinases) .

Basic: How can researchers validate the compound’s role in medicinal chemistry applications, such as protease inhibition?

Methodological Answer:

- Enzyme assays : Use FRET-based substrates (e.g., Dabcyl-FRLKEEK-EDANS) to measure inhibition constants (Kᵢ) .

- Structure-activity relationship (SAR) : Synthesize analogs with modified boronate or carbamate groups to identify critical pharmacophores .

- Cellular uptake studies : LC-MS quantification in lysates after incubation (e.g., HEK293 cells) evaluates bioavailability .

Advanced: What computational tools are suitable for predicting the compound’s behavior in novel reaction environments?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models transition states in cross-coupling reactions, focusing on boron-nitrogen bond polarization .

- Solvent effect modeling : COSMO-RS predicts solubility and stability in mixed-solvent systems (e.g., DMSO/water) .

- Reaction pathway analysis : ChemDraw or ACD/Labs identifies plausible intermediates and side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.